POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
Description
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide is a trifluoroborate salt with a phenyl ring substituted at the 3-position by a methoxycarbonyl (-CO₂Me) group. This compound serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where trifluoroborate salts are stable alternatives to boronic acids . Evidence from synthesis protocols indicates its utility in generating boronic acids via treatment with trimethylsilyl chloride (TMSCl) and subsequent workup, enabling applications in pharmaceutical and materials chemistry . Notably, its bicyclo[1.1.1]pentane-containing analog (e.g., potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide) has also been synthesized, highlighting structural versatility for bioisosteric replacements in drug design .
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPDHHFFARQWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of 3-(methoxycarbonyl)phenylboronic acid with potassium fluoride and trifluoroborane. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of biaryl compounds, which are vital in pharmaceuticals and materials science. The use of potassium trifluoroborates as nucleophiles has been shown to improve reaction yields and selectivity.
- Case Study : A study demonstrated that potassium trifluoroborates could effectively couple with aryl halides under mild conditions, yielding high-purity products suitable for further functionalization .
| Reaction Type | Nucleophile Used | Electrophile Type | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound | Aryl halides | 85-95 |
| Cross-Coupling with Alkenes | Potassium alkyltrifluoroborates | Alkenyl bromides | 80-90 |
Synthesis of Functionalized Compounds
This compound is also utilized in synthesizing functionalized organic compounds . Its ability to participate in various coupling reactions enables chemists to create complex molecules with diverse functional groups.
- Case Study : Researchers have reported a one-pot synthesis method using this compound to generate trisubstituted alkenes from gem-dibromides and alkenyl trifluoroborates, demonstrating its utility in multi-step synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential in developing new pharmaceuticals. The compound's ability to form stable intermediates makes it a candidate for synthesizing bioactive molecules.
- Case Study : The application of this compound in synthesizing immunomodulatory drugs has been highlighted, where it facilitated the formation of key intermediates while preserving sensitive functional groups .
Mechanistic Insights
The mechanisms underlying the reactions involving this compound have been extensively studied. The presence of the trifluoroborate group allows for unique π-coordination interactions that can stabilize transition states during reactions.
Mechanism of Action
The mechanism by which potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide
- Molecular Formula : C₇H₄BF₆KO
- Molecular Weight : 268.01 g/mol
- Substituent : 2-(Trifluoromethoxy)phenyl
- Key Differences : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing stability and altering reactivity in cross-coupling reactions compared to the methoxycarbonyl group. Applications include fluorinated building blocks for agrochemicals .
Potassium (3-Benzyloxyphenyl)trifluoroborate
- Molecular Formula : C₁₃H₁₁BF₃KO
- Molecular Weight : 294.13 g/mol
- Substituent : 3-Benzyloxyphenyl
- Key Differences: The benzyloxy (-OBn) group is electron-donating, increasing electron density on the phenyl ring. This compound is used in synthesizing aryl ethers and polyphenolic materials .
Heterocyclic and Bicyclic Analogs
Potassium Trifluoro(oxolan-3-yl)boranuide
Potassium Trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Molecular Formula : C₈H₉BF₃KO₂
- Molecular Weight : 244.06 g/mol (estimated)
- Core Structure : Bicyclo[1.1.1]pentane
- Key Differences : The bicyclic core serves as a benzene bioisostere, offering improved metabolic stability and reduced steric hindrance in drug candidates .
Aliphatic and Functionalized Derivatives
Potassium Trifluoro(3-morpholino-3-oxopropyl)borate
Potassium Trifluoro(trifluoroethenyl)boranuide
- Molecular Formula : C₂BF₆K
- Molecular Weight : 187.92 g/mol
- Substituent : Trifluoroethenyl
- Key Differences : The electron-deficient ethenyl group enables unique reactivity in fluoropolymer synthesis and fluorinated material chemistry .
Comparative Data Table
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -CO₂Me, -OCF₃) enhance the electrophilicity of the boron center, accelerating cross-coupling reactions. Conversely, electron-donating groups (e.g., -OBn) slow reactivity but improve stability .
- Structural Diversity : Bicyclic and heterocyclic analogs (e.g., bicyclo[1.1.1]pentane, oxolane) expand utility in medicinal chemistry by mimicking aromatic systems while offering distinct pharmacokinetic profiles .
- Synthetic Versatility : Aliphatic trifluoroborates (e.g., propyl or ethenyl derivatives) enable modular synthesis of fluorinated polymers and bioactive molecules .
Biological Activity
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide, a member of the organotrifluoroborate family, has garnered attention due to its unique chemical properties and potential biological applications. This compound is characterized by its trifluoroborate moiety, which enhances its reactivity in various organic transformations, particularly in cross-coupling reactions. Understanding its biological activity is essential for evaluating its potential therapeutic applications and safety profile.
- Molecular Formula : C9H10BF3K
- Molecular Weight : 228.06 g/mol
- CAS Number : Not specified in the literature
- Structure : The compound features a phenyl ring substituted with a methoxycarbonyl group and a trifluoroborate functional group.
This compound acts primarily as a nucleophilic reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction mechanism involves the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules, including pharmaceuticals.
Antinociceptive Properties
Recent studies have highlighted the potential antinociceptive (pain-relieving) properties of this compound. In vivo experiments demonstrated that this compound could inhibit pain responses in animal models, suggesting its utility in pain management therapies. The specific mechanisms through which it exerts these effects may involve modulation of neurotransmitter systems or direct action on pain receptors.
Toxicological Profile
A study investigating the toxicological effects of related organotrifluoroborates indicated that this compound exhibits low acute toxicity levels. Parameters such as liver and kidney function remained unaffected at various dosages (25, 50, and 100 mg/kg). No significant alterations in enzyme activities related to oxidative stress were observed, indicating a favorable safety profile for potential therapeutic use .
Case Study 1: Pain Management
In an experimental setup involving mice, this compound was administered at varying doses to assess its analgesic effects. The results indicated a dose-dependent reduction in pain response compared to control groups. This suggests that the compound may interact with pain pathways effectively, warranting further investigation into its mechanisms.
Case Study 2: Cross-Coupling Reactions
The compound's efficacy as a reagent in Suzuki-Miyaura cross-coupling reactions has been documented extensively. For instance, this compound has been successfully employed to synthesize biologically active compounds from aryl halides and boronic acids under mild conditions . This versatility enhances its appeal for pharmaceutical applications.
Data Table: Biological Activity Summary
| Parameter | Observation |
|---|---|
| Antinociceptive Effect | Significant reduction in pain response |
| Toxicity Level | Low toxicity; no significant organ damage |
| Enzyme Activity Changes | No significant alterations detected |
| Cross-Coupling Efficiency | High yields in product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
